Lovastatin Lovastatin Lovastatin is a lactone metabolite isolated from the fungus Aspergillus terreus with cholesterol-lowering and potential antineoplastic activities. Lovastatin is hydrolyzed to the active beta-hydroxyacid form, which competitively inhibits 3-hydroxyl-3-methylgutarylcoenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. In addition, this agent may induce tumor cell apoptosis and inhibit tumor cell invasiveness, possibly by inhibiting protein farnesylation and protein geranylgeranylation, and may arrest cells in the G1 phase of the cell cycle. The latter effect sensitizes tumor cells to the cytotoxic effects of ionizing radiation.
Lovastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
Lovastatin, also known as mevacor or mevinolin, belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. Lovastatin is a drug which is used for management as an adjunct to diet to reduce elevated total-c, ldl-c, apo b, and tg levels in patients with primary hypercholesterolemia and mixed dyslipidemia. for primary prevention of coronary heart disease and to slow progression of coronary atherosclerosis in patients with coronary heart disease. . Lovastatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Lovastatin has been detected in multiple biofluids, such as urine and blood. Within the cell, lovastatin is primarily located in the cytoplasm and membrane (predicted from logP). In humans, lovastatin is involved in the lovastatin action pathway. Lovastatin is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 75330-75-5
VCID: VC0533607
InChI: InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
SMILES: CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Molecular Formula: C24H36O5
Molecular Weight: 404.5 g/mol

Lovastatin

CAS No.: 75330-75-5

Inhibitors

VCID: VC0533607

Molecular Formula: C24H36O5

Molecular Weight: 404.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Lovastatin - 75330-75-5

CAS No. 75330-75-5
Product Name Lovastatin
Molecular Formula C24H36O5
Molecular Weight 404.5 g/mol
IUPAC Name [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Standard InChI InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
Standard InChIKey PCZOHLXUXFIOCF-UHFFFAOYSA-N
Isomeric SMILES CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
SMILES CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Canonical SMILES CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Appearance Solid powder
Boiling Point 559.2 ºC at 760 mmHg
Colorform White crystals
White crystals from acetone aqueous
A white, non-hygroscopic crystalline powde
Melting Point 174.5 °C
179 °C
174.5°C
Physical Description Solid
Description Lovastatin is a lactone metabolite isolated from the fungus Aspergillus terreus with cholesterol-lowering and potential antineoplastic activities. Lovastatin is hydrolyzed to the active beta-hydroxyacid form, which competitively inhibits 3-hydroxyl-3-methylgutarylcoenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. In addition, this agent may induce tumor cell apoptosis and inhibit tumor cell invasiveness, possibly by inhibiting protein farnesylation and protein geranylgeranylation, and may arrest cells in the G1 phase of the cell cycle. The latter effect sensitizes tumor cells to the cytotoxic effects of ionizing radiation.
Lovastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
Lovastatin, also known as mevacor or mevinolin, belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. Lovastatin is a drug which is used for management as an adjunct to diet to reduce elevated total-c, ldl-c, apo b, and tg levels in patients with primary hypercholesterolemia and mixed dyslipidemia. for primary prevention of coronary heart disease and to slow progression of coronary atherosclerosis in patients with coronary heart disease. . Lovastatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Lovastatin has been detected in multiple biofluids, such as urine and blood. Within the cell, lovastatin is primarily located in the cytoplasm and membrane (predicted from logP). In humans, lovastatin is involved in the lovastatin action pathway. Lovastatin is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Lovastatin tablets should be stored in well-closed, light-resistant containers at 5-30 °C. When stored under these conditions, the tablets are stable for 24 months after the date of manufacture. Lovastatin is sensitive to light. Following exposure to extreme light conditions, the drug is stable for 24 hours or 1 month when exposed to UV (approximately 3230 lux) or fluorescent (approximately 10,764 lux) light, respectively, at 28 °C in air.
Solubility 0.0004 mg/mL
In water, 0.4X10-3 mg/mL at 25 °C
Insoluble in water
Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20
Practically insoluble in hexane
Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol
2.43e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1 alpha-Isomer Lovastatin
6 Methylcompactin
6-Methylcompactin
alpha-Isomer Lovastatin, 1
Lovastatin
Lovastatin, (1 alpha(S*))-Isomer
Lovastatin, 1 alpha Isomer
Lovastatin, 1 alpha-Isomer
Mevacor
Mevinolin
MK 803
MK-803
MK803
Monacolin K
Vapor Pressure 2.22X10-12 mm Hg at 25 °C (est)
Reference 1: Zhao Q, Li M, Chen M, Zhou L, Zhao L, Hu R, Yan R, Dai K. Lovastatin induces
2: Zhao N, Dong Q, Qian C, Li S, Wu QF, Ding D, Li J, Wang BB, Guo KF, Xie JJ,
3: Walther U, Emmrich K, Ramer R, Mittag N, Hinz B. Lovastatin lactone elicits
4: Krüger K, Ziegler V, Hartmann C, Henninger C, Thomale J, Schupp N, Fritz G.
5: Lin CH, Lin HI, Chen ML, Lai TT, Cao LP, Farrer MJ, Wu RM, Chien CT.
6: Ziegler V, Albers A, Fritz G. Lovastatin protects keratinocytes from DNA
7: Riekes MK, Engelen A, Appeltans B, Rombaut P, Stulzer HK, Van den Mooter G.
8: Whitehorn J, Nguyen CV, Khanh LP, Kien DT, Quyen NT, Tran NT, Hang NT, Truong
9: Yang SH, Lin HY, Changou CA, Chen CH, Liu YR, Wang J, Jiang X, Luh F, Yen Y.
10: Lee BS, Lee CC, Wang YP, Chen HJ, Lai CH, Hsieh WL, Chen YW.
11: Yang T, Yao H, He G, Song L, Liu N, Wang Y, Yang Y, Keller ET, Deng X.
12: Cacho RA, Thuss J, Xu W, Sanichar R, Gao Z, Nguyen A, Vederas JC, Tang Y.
13: Chen CC, Liu TY, Huang SP, Ho CT, Huang TC. Differentiation and apoptosis
14: Chen CB, Chen J, Wang J, Zhu YY, Shi JH. Combined spectroscopic and molecular
15: Zhao N, Dong Q, Qian C, Li S, Wu QF, Ding D, Li J, Wang BB, Guo KF, Xie JJ,
16: Mulder KC, Mulinari F, Franco OL, Soares MS, Magalhães BS, Parachin NS.
17: Dikshit R, Tallapragada P. Bio-synthesis and screening of nutrients for
18: Guimarães MR, Murad LB, Paganelli A, de Oliveira CA, Vianna LM. Effects of
19: He H, Zhang M, Liu L, Zhang S, Liu J, Zhang W. Suppression of Remodeling
20: Kuzma-Kuzniarska M, Cornell HR, Moneke MC, Carr AJ, Hulley PA.
PubChem Compound 53232
Last Modified Nov 11 2021
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